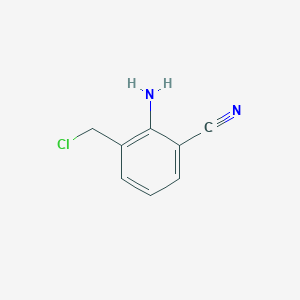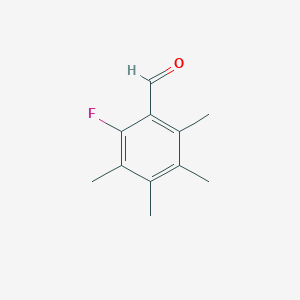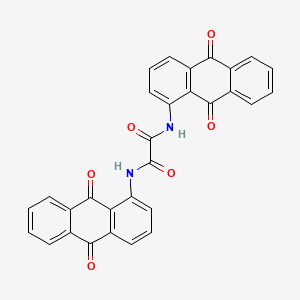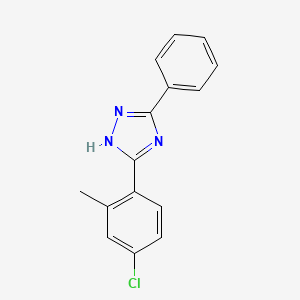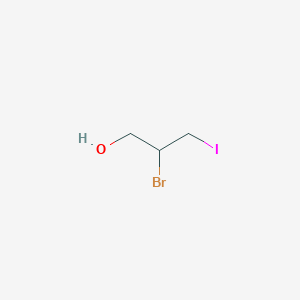![molecular formula C30H30O4S2 B14402089 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] CAS No. 88661-05-6](/img/structure/B14402089.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with hydroxymethyl and phenylethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] typically involves the reaction of 6-(hydroxymethyl)-4-(1-phenylethyl)phenol with a disulfide-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl and phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide structure but different substituents.
2,2’-Disulfanediylbis(4-chlorophenol): Similar disulfide structure with chlorophenol substituents.
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and phenylethyl groups provide additional functional sites for reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
88661-05-6 |
|---|---|
分子式 |
C30H30O4S2 |
分子量 |
518.7 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-(hydroxymethyl)-5-(1-phenylethyl)phenyl]disulfanyl]-6-(hydroxymethyl)-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O4S2/c1-19(21-9-5-3-6-10-21)23-13-25(17-31)29(33)27(15-23)35-36-28-16-24(14-26(18-32)30(28)34)20(2)22-11-7-4-8-12-22/h3-16,19-20,31-34H,17-18H2,1-2H3 |
InChIキー |
RRQBBIRJCZYLES-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C(C)C4=CC=CC=C4)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)

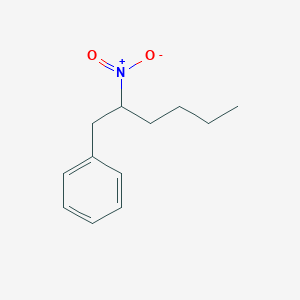
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
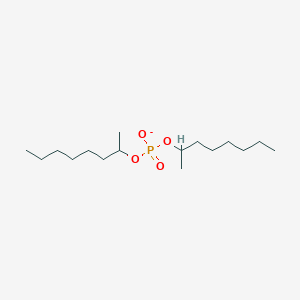
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
